4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide
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Overview
Description
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzamide core with a chloro substituent at the 4-position and a hydroxy group attached to the nitrogen atom, along with a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methylaniline.
Formation of Benzamide: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-methylaniline to form the benzamide.
Hydroxylation: The final step involves the introduction of the hydroxy group to the nitrogen atom. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the benzamide core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dechlorinated or modified benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-hydroxy-2-methylphenyl)benzamide
- 4-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
- 4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
Uniqueness
4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
34661-21-7 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3 |
InChI Key |
KIVBCNDOGIVYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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